来那度胺半水合物

描述

Lenalidomide hemihydrate is an orally active immunomodulator . It is used to treat anemia in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions. Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer). It is also used as maintenance treatment in patients with multiple myeloma after an autologous hematopoietic stem cell transplant .

Molecular Structure Analysis

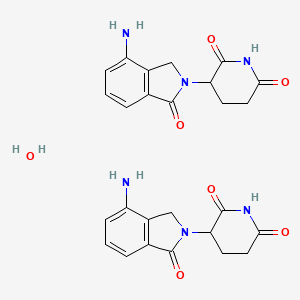

The crystal structures of lenalidomide and its hemihydrate have been determined by single-crystal X-ray diffraction analysis . The overall conformation of the molecule defined by the orientation of the two ring portions, viz. pyridinedione and isoindolinone, is twisted in both structures .Chemical Reactions Analysis

The influence of the self-complementary pyridinedione ring is seen in the crystal packing of both structures through its involvement in forming hydrogen-bonded dimers, although alternate dione O atoms are utilized. An extensive series of N—H O hydrogen bonds link the dimers into two-dimensional supramolecular arrays built up from infinite chains .Physical And Chemical Properties Analysis

Lenalidomide hemihydrate has a molecular weight of 536.5 g/mol . The computed properties include a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 2 .科学研究应用

Cancer Treatment

Lenalidomide is an immunomodulatory drug (IMiD) that is well established and approved in the treatment of multiple myeloma (MM) and 5q-myelodysplastic syndrome (MDS) . It targets proliferating malignant plasma cells through tumoricidal effect, cell cycle arrest, disruption of tumor-microenvironment interactions, and down regulation of cytokines .

Immune Modulation

Lenalidomide possesses T-cell costimulatory and NK-cell activation potential . This aspect of lenalidomide’s function is yet to be fully explored therapeutically in MM, but seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease (MRD) .

Anti-angiogenetic Effects

The mode of action of Lenalidomide includes anti-angiogenetic effects . This means it can inhibit the formation of new blood vessels, which is a crucial process in the growth of cancerous tumors.

Anti-inflammatory Effects

Lenalidomide also has anti-inflammatory effects . This can be beneficial in managing the symptoms and complications of diseases that involve inflammation.

Combination Therapies

Lenalidomide is currently being evaluated for its synergistic tumoricidal effects with combination treatment not only as approved with corticosteroids but also with chemotherapy or other novel therapeutic agents .

Synthesis of Active Pharmaceutical Ingredients

Lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide . The methodology for synthesizing lenalidomide nitro precursor was optimized to achieve higher efficiency .

TNF-α Secretion Inhibition

Lenalidomide (Revlimid, CC-5013) is a TNF-α secretion inhibitor with IC50 of 13 nM . This property can be useful in the treatment of diseases where TNF-α plays a significant role, such as rheumatoid arthritis and Crohn’s disease.

Experimental Design Optimization

The design of experiments (DoE) technique was utilized to optimize the synthesis of lenalidomide nitro precursor . This can lead to more efficient and cost-effective production methods for the drug.

作用机制

Target of Action

Lenalidomide, a thalidomide derivative, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific proteins . The primary targets of lenalidomide within this complex are the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) . These transcription factors are key regulators of immune response and cell proliferation .

Mode of Action

Lenalidomide modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex . It binds to the complex and induces the ubiquitination of IKZF1 and IKZF3 . This leads to the proteasomal degradation of these transcription factors . In multiple myeloma, this degradation process results in the death of the malignant cells .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects several biochemical pathways. It leads to a decrease in NF-κB, MYC, and IRF4, which are key regulators of cell proliferation and survival . Additionally, it results in an increase in p21WAF1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest . Lenalidomide also increases interferon production via decreased IRF4, promoting cellular death .

Pharmacokinetics

Lenalidomide is rapidly and highly absorbed, with more than 90% of the oral dose being absorbed under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The action of lenalidomide leads to several molecular and cellular effects. The degradation of IKZF1 and IKZF3 transcription factors results in the death of multiple myeloma cells . Lenalidomide also decreases the levels of TNF-alpha and IL-6, which are associated with apoptosis of stem cells and inhibition of apoptosis in malignant plasma cells, respectively .

Action Environment

Renal function is the only significant factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . There is no need for dose adjustment based on age, ethnicity, mild hepatic impairment, or drug-drug interactions .

安全和危害

未来方向

Lenalidomide is an integral, yet evolving, part of current treatment pathways for both transplant-eligible and transplant-ineligible patients with newly diagnosed multiple myeloma (NDMM) . Lenalidomide is now being evaluated as maintenance therapy, preventive therapy and in combination with other new agents .

属性

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHSDXKMBRCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lenalidomide hemihydrate | |

CAS RN |

847871-99-2 | |

| Record name | Lenalidomide hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)